molecular formula C8H15ClO2 B14550989 Isobutyl 3-chlorobutyrate CAS No. 62108-76-3

Isobutyl 3-chlorobutyrate

Cat. No.: B14550989
CAS No.: 62108-76-3
M. Wt: 178.65 g/mol
InChI Key: HRVVBUFBYXPDEB-UHFFFAOYSA-N
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Description

Isobutyl 3-chlorobutyrate (CAS 62108-76-3) is an ester derivative of 3-chlorobutyric acid with the molecular formula C₈H₁₅ClO₂ and a molecular weight of 178.08 g/mol. Its structure comprises an isobutyl group (2-methylpropyl) esterified to the 3-chlorobutanoate chain. The compound’s SMILES notation, CC(C)COC(=O)CC(C)Cl, highlights the branched isobutyl moiety and the chlorine substituent on the third carbon of the butyrate backbone .

This chlorinated ester is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or specialty polymers. Its reactivity is influenced by the electron-withdrawing chlorine atom, which enhances electrophilicity at the carbonyl carbon, and the steric bulk of the isobutyl group, which may modulate reaction kinetics .

Properties

CAS No.

62108-76-3

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

2-methylpropyl 3-chlorobutanoate

InChI

InChI=1S/C8H15ClO2/c1-6(2)5-11-8(10)4-7(3)9/h6-7H,4-5H2,1-3H3

InChI Key

HRVVBUFBYXPDEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CC(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl 3-chlorobutyrate can be synthesized through the esterification of isobutyl alcohol with 3-chlorobutyric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of corrosion-resistant equipment is essential due to the acidic nature of the reaction medium.

Chemical Reactions Analysis

Types of Reactions: Isobutyl 3-chlorobutyrate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isobutyl alcohol and 3-chlorobutyric acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed:

    Hydrolysis: Isobutyl alcohol and 3-chlorobutyric acid.

    Reduction: Isobutyl 3-hydroxybutyrate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Isobutyl 3-chlorobutyrate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, esters like this compound are used to study enzyme-catalyzed hydrolysis reactions. They can act as substrates for esterases and lipases, providing insights into enzyme specificity and activity.

Medicine: While specific medical applications of this compound are limited, esters in general are explored for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.

Industry: In the fragrance and flavor industry, this compound is valued for its pleasant odor. It is used in the formulation of perfumes, colognes, and flavoring agents.

Mechanism of Action

The mechanism of action of isobutyl 3-chlorobutyrate in biological systems involves its hydrolysis by esterases and lipases. These enzymes cleave the ester bond, releasing isobutyl alcohol and 3-chlorobutyric acid. The molecular targets and pathways involved in this process are primarily the active sites of the enzymes that catalyze the hydrolysis reaction.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and molecular differences between isobutyl 3-chlorobutyrate and analogous esters:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound 62108-76-3 C₈H₁₅ClO₂ 178.08 3-Cl, isobutyl ester Moderate electrophilicity; steric hindrance from branched chain
Propyl 3-chlorobutanoate 62108-72-9 C₇H₁₃ClO₂ 164.63 3-Cl, linear propyl ester Higher electrophilicity due to reduced steric bulk
Isobutyl 2-methylbutyrate 102820 C₉H₁₈O₂ 158.24 2-methylbutyrate, isobutyl ester Lower reactivity (no Cl); lipophilic
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate 2241594-49-8 C₁₂H₁₃ClO₃ 240.69 Aromatic Cl, ketone group Enhanced UV stability; π-π interactions
Isobutyl chloroformate 543-27-1 C₅H₉ClO₂ 136.58 Chloroformate group High reactivity (acylating agent)

Key Observations :

  • Chlorine Position: The 3-chloro substitution in this compound distinguishes it from compounds like ethyl 4-(3-chlorophenyl)-4-oxobutyrate, where chlorine is part of an aromatic ring. polymer chemistry) .
  • Functional Groups : Isobutyl chloroformate lacks the ester carbonyl stability, making it significantly more reactive as an acylating agent, whereas the chlorine in this compound primarily modifies electrophilicity .
Physicochemical Properties
  • Boiling Point and Solubility: The branched isobutyl group lowers melting/boiling points compared to linear esters (e.g., propyl 3-chlorobutanoate) due to reduced van der Waals interactions. However, the chlorine atom increases density and polarity, marginally improving solubility in polar aprotic solvents .
  • Hydrolytic Stability: The 3-chloro group may slow hydrolysis relative to non-chlorinated esters (e.g., isobutyl isobutyrate) but accelerate it compared to aromatic chlorinated derivatives (e.g., ethyl 4-(3-chlorophenyl)-4-oxobutyrate) .

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